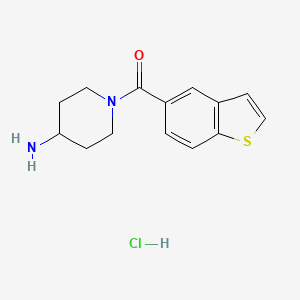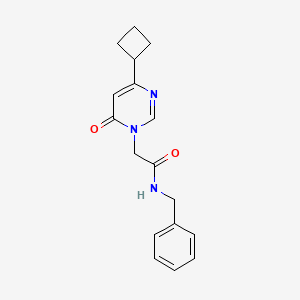![molecular formula C20H23N5O B7630814 N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine](/img/structure/B7630814.png)
N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine involves the inhibition of protein kinase B (AKT) and activation of the mitogen-activated protein kinase (MAPK) pathway. This leads to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine has also been shown to have anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-κB, a transcription factor involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine in lab experiments is its specificity for AKT inhibition. This makes it a useful tool for studying the role of AKT in various cellular processes. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research involving N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine. One area of interest is its potential as a therapeutic agent for other diseases besides cancer, such as inflammatory diseases. Another direction is the development of more soluble analogs of the compound for easier use in lab experiments. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of this compound.
In conclusion, N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its specificity for AKT inhibition and anti-inflammatory effects make it a useful tool for studying various cellular processes. However, its low solubility in aqueous solutions and the need for further research on its mechanisms of action and potential side effects are limitations that need to be addressed.
Métodos De Síntesis
The synthesis of N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine involves the reaction of 2-chloro-3-nitropyridine with benzyl-2-imidazolemethanol in the presence of a base. The resulting intermediate is then reacted with morpholine to obtain the final product.
Aplicaciones Científicas De Investigación
N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-2-5-17(6-3-1)16-25-10-9-21-19(25)15-23-18-7-4-8-22-20(18)24-11-13-26-14-12-24/h1-10,23H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHKMPKOJQUTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)NCC3=NC=CN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyclopropyl-(2,5-difluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7630731.png)


![4-[(2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol](/img/structure/B7630749.png)
![[4-(Cyclopropylmethylamino)piperidin-1-yl]-(2-methylphenyl)methanone;hydrochloride](/img/structure/B7630762.png)
![6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7630775.png)
![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7630778.png)


![1-[[6-(Dimethylamino)pyridin-2-yl]methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7630818.png)
![3-(6-methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-methylpropanamide](/img/structure/B7630832.png)
![2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630835.png)

![N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine](/img/structure/B7630842.png)